Quinine hydrochloride

概要

説明

塩酸キニーネは、キナノキの樹皮から抽出されるアルカロイドです。 何世紀にもわたってマラリアの薬として使用されており、1633年以前からその目的で使用されてきたキナノキのエキスに含まれる有効成分です 。 塩酸キニーネは、また、穏やかな解熱剤および鎮痛剤であり、風邪薬にも使用されてきました .

準備方法

化学反応の分析

塩酸キニーネは、以下を含むさまざまな化学反応を起こします。

酸化: キニーネは、酸化されてキノン誘導体を形成することができます。

還元: 還元反応は、キニーネをジヒドロキニーネに変換することができます。

置換: キニーネは、特に強酸または強塩基の存在下で、置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、塩酸、臭素、およびメタノールが含まれます 。 これらの反応から生成される主要な生成物には、キノン誘導体およびジヒドロキニーネが含まれます .

科学研究における用途

塩酸キニーネは、科学研究において幅広い用途があります。

科学的研究の応用

Antimalarial Treatment

Mechanism of Action

Quinine hydrochloride is primarily used as a treatment for malaria, especially against chloroquine-resistant strains of Plasmodium falciparum. It acts as a blood schizonticide by inhibiting heme polymerase, which leads to the accumulation of toxic heme within the parasite . This mechanism is crucial for its effectiveness in severe cases where other treatments may fail.

Clinical Studies

A randomized controlled trial involving children with severe malaria demonstrated that quinine, while effective, posed risks such as thrombocytopenia (a drop in platelet count) compared to artesunate combination therapy (ACT). In this study, 30.4% of patients treated with quinine experienced a significant fall in platelet count . Despite its efficacy, the study recommended caution due to potential side effects.

Respiratory Health Applications

Recent research has indicated that this compound may have therapeutic potential beyond its antimalarial properties. A study found that quinine stimulates airway innate immune defenses by increasing ciliary beat frequency and nitric oxide (NO) production in airway epithelial cells. This suggests a possible role for quinine in treating conditions like chronic rhinosinusitis (CRS), where airway defenses are compromised .

Taste Sensitivity and CRS

Interestingly, variations in taste sensitivity to quinine were observed among patients with CRS. Those with nasal polyps rated quinine as less intense, indicating a potential biomarker for CRS susceptibility . This finding opens avenues for further research into taste receptors and their implications in respiratory diseases.

Novel Drug Formulations

Innovative approaches to drug delivery systems have been explored using this compound. For instance, recent studies have investigated the formulation of quinine as nanostructured lipid carriers (NLCs), which significantly enhance its permeation through biological membranes. This method demonstrated a five-fold increase in drug flux across porcine nasal mucosa compared to traditional formulations . Such advancements could lead to more effective delivery methods that minimize gastrointestinal side effects associated with oral administration.

Potential Applications Against Viral Infections

This compound has also been investigated for its antiviral properties. Although a clinical trial aimed at evaluating its efficacy against SARS-CoV-2 was terminated, the interest in repurposing quinine for viral infections highlights its versatility beyond traditional uses .

Taste and Sensory Research

In addition to its pharmacological applications, this compound plays a role in sensory research. It is commonly used as a bitter standard in taste perception studies, helping researchers understand taste receptor function and disorders related to taste sensitivity .

Summary Table of Applications

作用機序

類似化合物との比較

塩酸キニーネは、ヒドロキシクロロキンやアルテメテル/ルメラントリンなどの他の類似化合物と比較することができます。

ヒドロキシクロロキン: ループス、関節リウマチ、マラリア予防に使用されます。

アルテメテル/ルメラントリン: マラリアの治療に使用され、副作用が少なく、より効果的であると考えられています.

塩酸キニーネは、その長い歴史、耐性の発達速度の遅さ、重症マラリア症例における特定の用途など、独自の特徴を持っています .

生物活性

Quinine hydrochloride (Q-HCL), a well-known alkaloid derived from the bark of the cinchona tree, has been extensively studied for its diverse biological activities. Primarily recognized for its antimalarial properties, quinine also exhibits antimicrobial, pharmacological, and toxicological effects. This article explores the biological activity of this compound, presenting research findings, case studies, and relevant data tables to illustrate its multifaceted roles.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, particularly against multidrug-resistant (MDR) Gram-negative bacteria. A study investigated the capacity of Q-HCL to enhance the efficacy of antimicrobial blue light (aBL) against Pseudomonas aeruginosa and Acinetobacter baumannii. The results indicated that Q-HCL not only augmented the inactivation of these bacteria but also showed a dose-dependent effect on bacterial viability.

Key Findings:

- In vitro and in vivo studies : Q-HCL combined with aBL resulted in a greater than 7-log reduction in bacterial counts at specific concentrations (≥0.500 mg/mL) .

- Biofilm disruption : Q-HCL was effective in disrupting bacterial biofilms, achieving significant reductions in viable cell counts .

Pharmacological Effects

Quinine's pharmacological effects extend beyond its antimicrobial activity. It has been shown to interact with various receptors and pathways in the body:

- Bitter Taste Receptors : Quinine acts as a pharmacochaperone for bitter taste receptors (T2Rs), enhancing their surface expression without causing internalization, which is atypical for G protein-coupled receptors (GPCRs) .

- Electrophysiological Properties : Quinine and its analogs have been found to affect the electrophysiological properties of Cys-loop receptors, indicating potential implications in neuropharmacology .

Toxicological Considerations

Despite its therapeutic benefits, this compound is associated with several adverse effects, particularly at high doses. Common side effects include:

- Cinchonism : Symptoms such as tinnitus, headache, and visual disturbances are reported with doses around 100 mg or higher .

- Thrombocytopenia : Quinine can induce drug-induced thrombocytopenia, leading to significant platelet count reductions. A systematic review highlighted that quinine is a common cause of acute immune-mediated reactions resulting in thrombocytopenia .

Case Study Example

A notable case involved a 35-year-old male who developed disseminated intravascular coagulation after excessive consumption of tonic water containing quinine. His condition improved following supportive care and cessation of tonic water intake, underscoring the need for caution regarding quinine consumption .

Summary of Biological Activities

The following table summarizes key biological activities and findings related to this compound:

Q & A

Q. Basic: What are the standard methods for synthesizing and characterizing quinine hydrochloride in laboratory settings?

This compound is synthesized via double decomposition of quinine sulfate with barium chloride or by dissolving freshly precipitated quinine in dilute hydrochloric acid until neutralization, followed by crystallization . Characterization involves:

- X-ray diffraction (XRD) to confirm crystalline structure.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify stereochemistry and purity .

- High-performance liquid chromatography (HPLC) with UV detection (235 nm) to quantify impurities like dihydrothis compound (≤10.0%) and related alkaloids (e.g., cinchonidine) .

- pH analysis (pH <2.54) to ensure acidic stability .

Q. Basic: How can researchers analytically distinguish this compound from its stereoisomers (e.g., quinidine)?

Chiral separation techniques are critical:

- Chiral HPLC : Use a cellulose-based chiral stationary phase (e.g., Chiralpak® IC) with a mobile phase of hexane:ethanol:diethylamine (80:20:0.1) to resolve quinine (Rf ~12 min) and quinidine (Rf ~14 min) .

- Optical rotation : this compound ([α]D²⁵ = -223°) vs. quinidine ([α]D²⁵ = +260°) .

- Mass spectrometry (MS) : Fragmentation patterns differ due to stereochemical variations in the quinuclidine moiety .

Q. Advanced: How should researchers design pharmacokinetic studies to evaluate this compound’s bioavailability and metabolism?

Key methodological considerations:

- Dosing routes : Compare intraduodenal (ID-QHCl) and intragastric (IG-QHCl) administration to assess intestinal vs. gastric absorption .

- Analytical assays : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations of quinine and its metabolites (e.g., 3-hydroxyquinine) .

- Metabolic profiling : Incubate quinine with human liver microsomes (HLMs) and monitor CYP3A4/5-mediated oxidation .

- Statistical analysis : Apply mixed-effects models to account for inter-individual variability in clearance rates .

Q. Advanced: How can contradictory data on this compound’s effects on gastrointestinal motility be resolved?

Conflicting findings exist:

- Human studies : Encapsulated quinine (acid-resistant capsules) bypasses gastric exposure, preventing ghrelin release, and increases cholecystokinin (CCK) levels without delaying gastric emptying .

- Rodent studies : Unencapsulated quinine delays gastric emptying via vagal bitter taste receptor (T2R) activation .

Resolution strategies : - Standardize administration methods (e.g., encapsulation vs. direct gastric delivery).

- Control for species-specific T2R expression patterns (e.g., human T2R4/10/14 vs. rodent T2R108) .

Q. Basic: What protocols ensure the stability of this compound under varying storage conditions?

- Light exposure : Store in amber glass containers to prevent photodegradation (browning occurs under UV light) .

- Temperature : Maintain at 2–8°C for long-term storage; room temperature (20–25°C) is acceptable for short-term use if humidity is controlled (<60% RH) .

- Analytical monitoring : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC to track impurity formation (e.g., quinotoxine) .

Q. Advanced: What experimental designs are optimal for studying this compound’s role in appetite suppression via enteroendocrine pathways?

- Capsule design : Use acid-resistant capsules (e.g., Eudragit® L30D-55) to ensure quinine release in the duodenum .

- Outcome measures :

- Plasma CCK levels (radioimmunoassay or ELISA).

- Ad libitum calorie intake measurements in controlled feeding trials .

- Control groups : Compare against placebo capsules and unencapsulated quinine to isolate intestinal vs. gastric effects .

Q. Basic: How can researchers validate the purity of this compound batches using compendial methods?

Follow pharmacopeial guidelines (e.g., JP XVIII):

- Related substances : HPLC with a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 2.5) (30:70), and UV detection at 235 nm. Acceptance criteria: total impurities ≤2.0% .

- Loss on drying : ≤5.0% when dried at 105°C for 3 hours .

- Heavy metals : Limit ≤20 ppm via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. Advanced: What mechanistic studies elucidate this compound’s antimalarial resistance in Plasmodium species?

- Parasite culture : Test IC₅₀ values against chloroquine-resistant (e.g., K1 strain) and sensitive strains using the SYBR Green I fluorescence assay .

- Drug accumulation assays : Compare intracellular quinine levels in resistant vs. sensitive parasites via LC-MS/MS to assess efflux pump activity (e.g., PfCRT mutations) .

- Gene expression profiling : Quantify pfcrt and pfmdr1 transcript levels via qRT-PCR .

特性

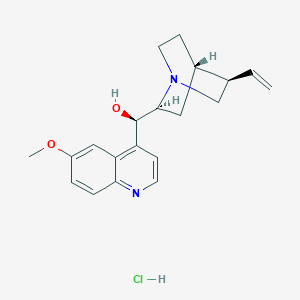

IUPAC Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSFSRMTJJPTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-89-2 | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:1), (8.alpha.,9R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。